Ethyl 3-(6-fluoropyridin-3-yl)propanoate
CAS No.: 1823347-12-1
Cat. No.: VC2758597
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823347-12-1 |
|---|---|
| Molecular Formula | C10H12FNO2 |
| Molecular Weight | 197.21 g/mol |
| IUPAC Name | ethyl 3-(6-fluoropyridin-3-yl)propanoate |
| Standard InChI | InChI=1S/C10H12FNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3,5,7H,2,4,6H2,1H3 |
| Standard InChI Key | AIQAFSHGABLIRP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC1=CN=C(C=C1)F |
| Canonical SMILES | CCOC(=O)CCC1=CN=C(C=C1)F |
Introduction
Chemical Properties and Structure
Basic Information
Ethyl 3-(6-fluoropyridin-3-yl)propanoate is characterized by its molecular formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol. The compound is registered under CAS number 1823347-12-1 and is cataloged in PubChem under the compound ID 118993814. This molecule features a fluoropyridine moiety attached to a propanoate chain terminated with an ethyl ester group.
Structural Identifiers
The compound can be identified through various chemical notation systems, allowing for its unambiguous representation in scientific literature and databases:
| Identifier Type | Value |
|---|---|
| IUPAC Name | ethyl 3-(6-fluoropyridin-3-yl)propanoate |
| InChI | InChI=1S/C10H12FNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3,5,7H,2,4,6H2,1H3 |
| InChIKey | AIQAFSHGABLIRP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC1=CN=C(C=C1)F |
These identifiers are essential for database searches and for ensuring accuracy in chemical communication .
Physical Properties
Ethyl 3-(6-fluoropyridin-3-yl)propanoate exists as a liquid at standard conditions. Commercial preparations typically achieve a purity of approximately 95% . The compound requires specific storage conditions, including an inert atmosphere and refrigeration at 2-8°C, to maintain its stability and prevent degradation .
Synthesis Methods
Conventional Approaches
The synthesis of Ethyl 3-(6-fluoropyridin-3-yl)propanoate can be accomplished through several methods. One common approach involves the condensation of 6-fluoropyridin-3-yl derivatives with ethyl propanoate precursors in the presence of suitable catalysts. This method allows for the strategic formation of the carbon-carbon bonds necessary for the construction of the target molecule.
Advanced Synthetic Strategies
Modern synthetic methodologies focus on efficiency and yield improvement. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of this compound, offering advantages in terms of reaction conditions and functional group tolerance. These advanced methods are particularly valuable in research settings where high-purity material is required for biological testing.
Table 1: Comparison of Synthetic Approaches for Ethyl 3-(6-fluoropyridin-3-yl)propanoate
| Synthetic Method | Advantages | Limitations |
|---|---|---|
| Condensation reactions | Accessible reagents, Established procedures | Moderate yields, Potential side reactions |
| Palladium-catalyzed coupling | Higher selectivity, Milder conditions | Catalyst cost, Potential metal contamination |
| Other metal-mediated syntheses | Functional group tolerance, Scalability potential | Specialized equipment requirements |
Biological Activity and Applications
Comparative Analysis
Related Fluoropyridine Compounds
Ethyl 3-(6-fluoropyridin-3-yl)propanoate belongs to a broader family of fluoropyridine derivatives that have been studied for various applications. A related compound, Ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate (CAS: 1365988-79-9), shares the 6-fluoropyridin-3-yl moiety but contains additional functional groups that may confer different biological properties .
Position in Synthetic Pathways
In medicinal chemistry research, Ethyl 3-(6-fluoropyridin-3-yl)propanoate may serve as a valuable intermediate in synthetic pathways leading to more complex bioactive molecules. The ethyl ester group provides a convenient handle for further transformations, while the fluoropyridine moiety can participate in various coupling reactions or serve as a bioisostere for phenyl groups in drug design efforts.
Research Considerations
Analytical Methods
For researchers working with Ethyl 3-(6-fluoropyridin-3-yl)propanoate, several analytical methods may be employed to confirm its identity and purity:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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High-Performance Liquid Chromatography (HPLC)
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Infrared (IR) spectroscopy
These techniques provide complementary information about the compound's structure and purity, which is essential for research applications.
Future Research Directions
Based on the current understanding of Ethyl 3-(6-fluoropyridin-3-yl)propanoate and related compounds, several promising research directions emerge:
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Investigation of its potential as a building block in the synthesis of bioactive compounds
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Structure-activity relationship studies to determine how modifications to its structure affect biological activity
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Exploration of its potential interactions with specific biological targets of therapeutic interest
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